1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a synthetic compound belonging to the class of azoles, which are known for their diverse biological activities. This compound features a triazole ring, a thiazole ring, and a chlorophenyl group, making it a molecule of interest in various scientific fields.
Scientific Research Applications
1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving thioamides and α-haloketones.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may interfere with pathways related to cell division, apoptosis, or signal transduction, leading to its biological effects.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-5-propyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 5-cyclopropyl-1-phenyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Uniqueness: 1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and diverse reactivity make it a compound of considerable interest for further exploration and application.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c1-8-11(12(20)16-13-15-6-7-21-13)17-18-19(8)10-5-3-2-4-9(10)14/h2-7H,1H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUXXKKMRSFZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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